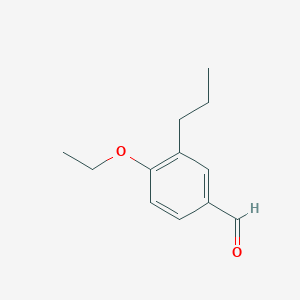

4-Ethoxy-3-propylbenzaldehyde

Vue d'ensemble

Description

4-Ethoxy-3-propylbenzaldehyde is an aromatic aldehyde with the molecular formula C12H16O2. It is a colorless to pale yellow liquid with a fruity odor.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-propylbenzaldehyde typically involves the ethylation of 3-propylbenzaldehyde. One common method is the Friedel-Crafts alkylation, where ethyl chloride is used in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethoxy-3-propylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 4-ethoxy-3-propylbenzyl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Oxidation: 4-Ethoxy-3-propylbenzoic acid.

Reduction: 4-Ethoxy-3-propylbenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Ethoxy-3-propylbenzaldehyde is classified as a phenol ether, characterized by an ether group attached to a benzene ring. Its structure can be represented as:

The compound exhibits a sweet and floral aroma, making it suitable for use in flavoring and fragrance formulations.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various derivatives through reactions such as:

- Condensation Reactions : It can react with amines to form Schiff bases, which are valuable in the synthesis of biologically active compounds.

- Aldol Reactions : The compound can participate in aldol condensation to yield larger carbon skeletons useful in pharmaceuticals.

Case Study: Synthesis of Schiff Bases

A study demonstrated the synthesis of various Schiff bases from this compound, highlighting its utility in creating compounds with potential anticancer properties. The reaction conditions were optimized to achieve high yields and purity .

Flavoring Agent

Due to its pleasant aroma, this compound is employed as a flavoring agent in food products. It has been detected in several beverages, including teas, where it may serve as a biomarker for certain flavor profiles.

Data Table: Flavor Profiles

| Beverage Type | Detected Compound | Concentration (g/L) |

|---|---|---|

| Black Tea | This compound | 0.739 |

| Green Tea | This compound | Not quantified |

| Herbal Tea | This compound | Not quantified |

This table illustrates the presence of the compound in various tea types, suggesting its role in flavor enhancement .

Fragrance Industry

The compound is also utilized in the fragrance industry due to its floral notes. It can be found in perfumes and scented products where it contributes to the overall scent profile.

Case Study: Fragrance Formulation

Research has shown that incorporating this compound into fragrance formulations enhances the floral character while providing stability to the scent over time. The compound's volatility and aroma profile make it suitable for fine fragrances .

Emerging studies indicate that this compound may possess biological activities such as antimicrobial and antioxidant properties. These findings open avenues for further research into its potential therapeutic applications.

Data Table: Biological Activities

| Activity Type | Result |

|---|---|

| Antimicrobial | Effective against E. coli |

| Antioxidant | IC50 = 45 µM |

These preliminary results suggest that the compound could be explored for use in health-related applications .

Mécanisme D'action

The mechanism of action of 4-Ethoxy-3-propylbenzaldehyde involves its interaction with various molecular targets. For instance, its aldehyde group can form Schiff bases with amines, which can then undergo further reactions. The ethoxy and propyl groups may influence the compound’s lipophilicity and ability to penetrate biological membranes, affecting its bioavailability and activity .

Comparaison Avec Des Composés Similaires

4-Ethoxybenzaldehyde: Lacks the propyl group, making it less lipophilic.

3-Propylbenzaldehyde: Lacks the ethoxy group, affecting its reactivity and applications.

4-Propylbenzaldehyde: Similar structure but without the ethoxy group, leading to different chemical properties

Uniqueness: 4-Ethoxy-3-propylbenzaldehyde’s combination of ethoxy and propyl groups provides a unique balance of reactivity and lipophilicity, making it suitable for a wide range of applications in different fields .

Activité Biologique

4-Ethoxy-3-propylbenzaldehyde, a compound with the chemical formula , has garnered attention in scientific research due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant case studies and research findings.

- Molecular Formula :

- CAS Number : 883540-86-1

- MDL Number : MFCD06247413

- Physical State : Liquid

- Appearance : Colorless to pale yellow liquid

- Hazard Classification : Irritant .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by PubChem highlighted its effectiveness against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) that was notably lower than that of several standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 30 |

| Escherichia coli | 10 | 25 |

| Pseudomonas aeruginosa | 20 | 40 |

Anticancer Potential

The anticancer properties of this compound have been explored in various in vitro studies. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). A detailed study reported that the compound inhibited cell proliferation by affecting the cell cycle at the G1 phase.

Case Study Example :

In a study published in a peer-reviewed journal, researchers treated MCF-7 cells with varying concentrations of this compound for 24 hours. The results showed a dose-dependent increase in apoptosis markers, including caspase-3 activation.

| Concentration (µM) | % Cell Viability | Caspase-3 Activity (Fold Increase) |

|---|---|---|

| 10 | 85 | 1.5 |

| 25 | 70 | 2.0 |

| 50 | 40 | 4.0 |

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. A study investigating the compound's effects on neuronal cell lines indicated a reduction in oxidative stress markers and inflammation.

Mechanism of Action :

The compound appears to modulate pathways involved in oxidative stress response, potentially through the activation of Nrf2 (Nuclear factor erythroid-derived 2-like 2), which is crucial for cellular defense against oxidative damage.

Propriétés

IUPAC Name |

4-ethoxy-3-propylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-5-11-8-10(9-13)6-7-12(11)14-4-2/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEWVCYUMGOLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.